Decaethylene glycol

Description

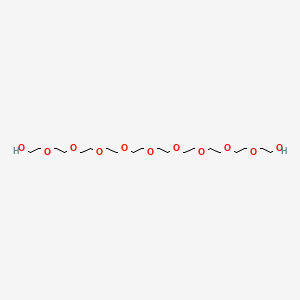

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPCFIHYWYONMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204354 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-66-8 | |

| Record name | Decaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decaethylene Glycol: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of decaethylene glycol. Given the specificity of this oligomer, this document leverages data from polyethylene glycol 400 (PEG 400) as a close and scientifically accepted proxy, due to its nearly identical average molecular weight (approx. 400 g/mol for PEG 400 vs. 458.54 g/mol for this compound). The principles, protocols, and solubility profiles discussed are directly applicable to researchers working with this compound in various formulations and chemical synthesis applications.

Introduction to this compound

This compound (HO-(CH₂CH₂O)₁₀-H) is a discrete polyethylene glycol (PEG) oligomer known for its high polarity, hygroscopicity, and biocompatibility. It is a clear, viscous liquid at room temperature and is utilized across pharmaceutical and cosmetic industries as a solvent, humectant, plasticizer, and chemical linker, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its solubility profile is a critical parameter for formulation development, reaction engineering, and purification processes.

Solubility Profile of this compound

The solubility of this compound is governed by its ability to form hydrogen bonds via its terminal hydroxyl groups and the ether oxygen atoms along its chain. This makes it highly soluble in water and other polar organic solvents. Conversely, it exhibits limited solubility in non-polar solvents.

For many common polar organic solvents, this compound is not just soluble but fully miscible , meaning it can be mixed in any proportion without phase separation.[1] For other solvents, it is either soluble up to a certain limit or largely insoluble.

Data Presentation: Quantitative Solubility Summary

The following table summarizes the solubility of this compound (data based on PEG 400) in various organic solvents at standard temperature and pressure (approx. 25°C).

| Solvent Class | Solvent Name | Solubility / Miscibility |

| Alcohols | Methanol | Miscible |

| Ethanol | Miscible | |

| Ketones | Acetone | Miscible |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Glycols & Glycerin | Ethylene Glycol | Soluble |

| Glycerin | Soluble | |

| Ethers | Diethyl Ether | Insoluble / Not Miscible |

| Aliphatic Hydrocarbons | Hexane | Insoluble / Not Miscible |

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates significant solubility, though specific quantitative limits are not consistently reported in publicly available literature. "Insoluble / Not Miscible" indicates poor solubility.[2][3][4]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are foundational to chemical research. The Saturation Shake-Flask Method is the internationally recognized gold-standard protocol for determining the equilibrium solubility of a compound in a solvent.

Saturation Shake-Flask Method

This method establishes the thermodynamic equilibrium solubility by allowing a solute to saturate a solvent over a controlled period.

Key Methodological Steps:

-

Preparation : An excess amount of the solute (this compound) is added to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). Adding excess solid is crucial to ensure that equilibrium saturation is achieved.

-

Equilibration : The mixture is agitated at a constant, controlled temperature for a predetermined period (typically 24 to 72 hours). Agitation can be achieved using an orbital shaker, magnetic stirrer, or rotator. The extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation : After equilibration, the undissolved solute must be separated from the saturated solution. This is a critical step to prevent suspended particles from inflating the measured concentration. Common methods include:

-

Centrifugation : The sample is centrifuged at high speed to pellet the excess solute.

-

Filtration : The supernatant is passed through a chemically inert filter (e.g., PTFE or PVDF) with a pore size small enough to retain the undissolved particles (typically ≤ 0.45 µm).

-

-

Quantification : A precise aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved this compound is then determined using a suitable analytical technique. Given that this compound lacks a strong chromophore, methods may include:

-

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

-

Gas Chromatography (GC) after appropriate derivatization if necessary.

-

Gravimetric analysis after careful evaporation of the solvent.

-

-

Data Reporting : The solubility is reported in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualized Experimental Workflow

The logical flow of the Saturation Shake-Flask method is critical for ensuring reproducible results. The following diagram illustrates this workflow.

References

An In-depth Technical Guide to the Hygroscopic Nature of Decaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaethylene glycol (DEG), a poly(ethylene glycol) (PEG) with the chemical formula C₂₀H₄₂O₁₁[1], is a versatile liquid polymer increasingly utilized in pharmaceutical and biotechnology applications. Its utility as an excipient, particularly in liquid and semi-solid formulations, is significantly influenced by its hygroscopic nature—the ability to attract and retain water molecules from the surrounding environment.[2] This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of these methodologies. Understanding and quantifying the hygroscopicity of DEG is critical for ensuring the stability, efficacy, and shelf-life of moisture-sensitive drug products.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its hygroscopic behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂O₁₁ | --INVALID-LINK-- |

| Average Molecular Weight | 458.5 g/mol | --INVALID-LINK-- |

| Appearance | Colorless, viscous liquid | Generic Material Property |

| Solubility | Soluble in water and many organic solvents | --INVALID-LINK-- |

Quantitative Analysis of Hygroscopicity

Water Vapor Absorption of PEG-400 at Ambient Temperature

The following table summarizes the water absorption of PEG-400 at various relative humidity (RH) levels. This data is extracted from graphical representations of water vapor absorption isotherms.

| Relative Humidity (%) | Water Content (% w/w) |

| 10 | ~2 |

| 20 | ~4 |

| 30 | ~6 |

| 40 | ~8 |

| 50 | ~11 |

| 60 | ~15 |

| 70 | ~20 |

| 80 | ~28 |

| 90 | ~40 |

Note: These values are approximate and have been derived from graphical data for illustrative purposes.

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of the hygroscopic nature of a substance like this compound is crucial for its application in research and drug development. The following are detailed methodologies for key experiments.

Gravimetric Sorption Analysis using Controlled Humidity Chambers

This method involves exposing a sample to a series of controlled relative humidity environments and measuring the change in mass.

4.1.1 Materials and Equipment

-

This compound sample

-

Analytical balance (readable to 0.001 mg)

-

Glass weighing vials with stoppers

-

A series of desiccators

-

Saturated salt solutions to maintain specific relative humidities (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Sulfate for ~97% RH at 25°C)

-

Calibrated thermo-hygrometer

-

Forced-air oven

4.1.2 Procedure

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound into a pre-weighed and dried glass weighing vial.

-

Initial Drying: Place the uncapped vial in a forced-air oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved. This establishes the dry weight of the sample.

-

Equilibration:

-

Place the vial with the dried sample into the first desiccator containing a saturated salt solution providing the lowest relative humidity.

-

Allow the sample to equilibrate at a constant temperature (e.g., 25°C) until a constant weight is recorded. This may take several hours to days.

-

Record the final weight.

-

-

Incremental Humidity Exposure: Sequentially move the sample to desiccators with progressively higher relative humidities. At each step, allow the sample to equilibrate to a constant weight before moving to the next humidity level.

-

Data Analysis: Calculate the percentage weight gain at each relative humidity level relative to the initial dry weight of the sample. Plot the percentage weight gain (moisture content) against the relative humidity to generate the moisture sorption isotherm.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-throughput, automated method for determining moisture sorption characteristics.

4.2.1 Materials and Equipment

-

This compound sample

-

Dynamic Vapor Sorption (DVS) analyzer

-

Sample pans for the DVS instrument

4.2.2 Procedure

-

Instrument Setup: Calibrate the DVS instrument according to the manufacturer's instructions. Set the desired temperature for the analysis (e.g., 25°C).

-

Sample Loading: Place a small, accurately weighed amount of this compound (typically 5-10 mg) onto a DVS sample pan.

-

Drying Stage: Program the DVS to initially expose the sample to a dry nitrogen stream (0% RH) until a stable weight is achieved. This establishes the dry mass.

-

Sorption and Desorption Profile:

-

Program a stepwise increase in relative humidity (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the instrument will hold the humidity constant until the sample weight stabilizes (a dm/dt value is reached, e.g., <0.002% change in mass per minute).

-

After reaching the maximum RH, program a stepwise decrease in humidity back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis: The DVS software automatically plots the change in mass as a function of relative humidity, generating both sorption and desorption isotherms.

Visualizations

Experimental Workflow for Gravimetric Sorption Analysis

Caption: Gravimetric Sorption Analysis Workflow.

Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis

Caption: Dynamic Vapor Sorption (DVS) Analysis Workflow.

Implications for Drug Development

The hygroscopic nature of this compound has several important implications for drug development:

-

Formulation Stability: In liquid or semi-solid formulations, the water content can affect the solubility and stability of the active pharmaceutical ingredient (API). Understanding the equilibrium moisture content of DEG at different ambient humidities is crucial for preventing API degradation or precipitation.

-

Excipient Compatibility: The interaction of DEG with other excipients in a formulation can be influenced by its water content. This can impact the overall physical and chemical stability of the drug product.

-

Packaging and Storage: The hygroscopicity of DEG necessitates careful consideration of packaging materials and storage conditions to prevent excessive moisture uptake, which could alter the product's performance and shelf life.

Conclusion

This compound is a hygroscopic liquid polymer whose interaction with atmospheric moisture is a critical parameter in its application, particularly within the pharmaceutical industry. While specific quantitative data for this compound remains an area for further investigation, the behavior of its close analogue, PEG-400, provides valuable insight into its water absorption characteristics. The experimental protocols detailed in this guide offer robust methodologies for the precise determination of its hygroscopic properties. For researchers and drug development professionals, a thorough understanding and characterization of the hygroscopic nature of this compound are paramount for the successful formulation and stabilization of moisture-sensitive products.

References

- 1. This compound | C20H42O11 | CID 79689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical State and Appearance of Decaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of decaethylene glycol, with a focus on its physical state and appearance. The information is presented to support its application in research, particularly in the fields of pharmaceuticals, cosmetics, and chemical manufacturing. This compound, a polyether compound, is valued for its hygroscopic nature, solubility, and low toxicity.[1]

Physical State and Appearance

This compound is typically described as a white to off-white powder or a colorless, viscous liquid.[1][2] Its physical state at ambient temperature is dependent on the surrounding temperature, as its melting point is near room temperature. It can also appear as a lump or a clear liquid.[3][4]

At a standard room temperature of 20°C, this compound is a solid. However, with a melting point of approximately 28°C, it can exist as a semi-solid or a viscous liquid in warmer laboratory environments. When in a liquid state, it is characterized as colorless and viscous.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₁₁ | |

| Molecular Weight | 458.55 g/mol | |

| Melting Point | 28 °C (also reported as 25.8-28.3 °C) | |

| Boiling Point | 280 °C at 7 mmHg; 539.5 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Refractive Index | 1.464 |

Experimental Protocols

The determination of the physical state and appearance of a compound like this compound follows standard laboratory procedures.

1. Determination of Physical State and Appearance:

-

Objective: To visually inspect and record the physical state and color of this compound at a controlled temperature.

-

Methodology:

-

A sample of this compound is placed in a clean, dry container (e.g., a beaker or watch glass).

-

The sample is observed at a controlled room temperature (e.g., 20-25 °C).

-

The physical state (solid, liquid, semi-solid) and appearance (color, texture) are recorded.

-

For a more detailed description, a spatula can be used to assess the texture of the solid (e.g., crystalline, powder, waxy).

-

2. Melting Point Determination:

-

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

-

Methodology (Capillary Method):

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Decaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of decaethylene glycol, complete with detailed experimental protocols for their determination. It also explores the critical role of this oligomer in advanced biomedical applications, such as Proteolysis Targeting Chimeras (PROTACs), illustrated through detailed diagrams.

Physicochemical Data of this compound

This compound is a discrete polyethylene glycol (PEG) oligomer with the chemical formula C₂₀H₄₂O₁₁. Its well-defined structure imparts specific physical properties that are crucial for its various applications, particularly in the pharmaceutical sciences.

| Property | Value | Conditions |

| Melting Point | 28 °C | Standard Atmosphere |

| Boiling Point | 280 °C | 7 mmHg |

| Boiling Point | 539.5 °C | 760 mmHg |

Experimental Protocols for Thermal Analysis

The determination of the melting and boiling points of this compound requires precise methodologies to ensure accurate and reproducible results. The following protocols are standard procedures for the thermal analysis of polyethylene glycols and are directly applicable to this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A sample of 2-5 mg of this compound is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.

-

Thermal Program:

-

The sample is first equilibrated at 0 °C.

-

The temperature is then increased to 50 °C at a constant heating rate of 10 °C/min. This initial scan is to erase the thermal history of the sample.

-

The sample is then cooled to 0 °C at a rate of 10 °C/min.

-

Finally, a second heating scan is performed from 0 °C to 50 °C at a heating rate of 10 °C/min. The melting point is determined from this second scan.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram.

Determination of Boiling Point by Vacuum Distillation

The boiling point of this compound is determined under reduced pressure to prevent thermal decomposition that may occur at its high atmospheric boiling point.

Methodology:

-

Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

-

Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 7 mmHg).

-

Heating: The sample is gradually heated using a heating mantle.

-

Boiling Point Determination: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The pressure should be monitored and kept constant throughout the distillation.

Applications in Drug Development: The Role of this compound in PROTACs

This compound is a commonly used linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the target protein and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC, highlighting the position and function of the this compound linker.

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule involves a series of chemical reactions to connect the E3 ligase ligand and the target protein ligand via the this compound linker. The following diagram outlines a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Polyethylene Glycol (PEG) in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the multifaceted mechanisms through which polyethylene glycol (PEG), a polymer of which decaethylene glycol is a specific oligomer, interacts with and influences biological systems. The primary focus is on the application of PEG in modifying the properties of therapeutic molecules and nanoparticles, a process known as PEGylation.

Core Mechanisms of Action

Polyethylene glycol (PEG) is a synthetic, hydrophilic polyether that is widely utilized in biomedical and pharmaceutical applications due to its biocompatibility, low toxicity, and lack of immunogenicity.[1][2][3] Its mechanism of action in biological systems is not that of a classic pharmacologically active agent that binds to a specific receptor to elicit a defined response. Instead, its effects are primarily steric and physicochemical in nature, fundamentally altering the interaction of the molecule it is attached to with the biological environment.

The most significant application of PEG in biological systems is PEGylation , the covalent or non-covalent attachment of PEG chains to therapeutic molecules such as proteins, peptides, antibody fragments, and nanoparticles.[4][5] This process modifies the physicochemical properties of the parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.

The "Stealth Effect" and Enhanced Pharmacokinetics

The primary mechanism by which PEGylation enhances the therapeutic potential of drugs is by creating a "stealth effect". This is achieved through the formation of a hydrophilic cloud around the conjugated molecule. The flexible and highly hydrated PEG chains create a steric hindrance that masks the surface of the therapeutic agent from the surrounding biological milieu.

This steric shielding has several key consequences:

-

Reduced Renal Clearance: The increased hydrodynamic volume of the PEGylated molecule prevents its rapid filtration by the kidneys, significantly prolonging its circulation half-life. For instance, PEGylated interferon-α exhibits a 5 to 10-fold longer half-life compared to its non-PEGylated counterpart.

-

Decreased Proteolytic Degradation: The PEG layer physically blocks the access of proteolytic enzymes to the protein or peptide surface, protecting it from degradation and increasing its stability in vivo.

-

Reduced Immunogenicity and Antigenicity: By masking antigenic epitopes on the surface of therapeutic proteins, PEGylation minimizes recognition by the immune system, thereby reducing the risk of an immune response and antibody-mediated neutralization.

-

Altered Biodistribution: The modified size and surface properties can lead to passive accumulation in tissues with leaky vasculature, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

However, it is important to note that some studies have reported that PEGylation can also increase protein adsorption and may not always lead to prolonged circulation times, suggesting a complex interplay of factors.

Protein-PEG Interactions

The interaction between PEG and proteins is complex and can be both direct and indirect. While PEG is often considered to be protein-repellent, evidence suggests that direct interactions can occur, particularly in aqueous solutions. The nature of this interaction is dependent on the molecular weight of the PEG. For example, PEGs with a molecular weight of 400 or greater can lead to preferential hydration of the protein, a phenomenon linked to steric exclusion. This interaction can have a large unfavorable free energy, which is the basis for PEG's use as a protein precipitating agent. Conversely, other studies have shown that PEG can interact with proteins, inducing conformational changes.

Cellular Uptake and Intracellular Trafficking

PEG and PEGylated entities can be internalized by cells. Studies have shown that the cellular uptake of PEG is a time- and dose-dependent process. The mechanism of uptake appears to be dependent on the molecular weight of the PEG.

-

Low Molecular Weight PEGs (<2000 Da): Uptake primarily occurs via passive diffusion.

-

High Molecular Weight PEGs (>5000 Da): Uptake involves a combination of passive diffusion and caveolae-mediated endocytosis.

The uptake process is energy-dependent but does not appear to be mediated by specific receptors. Once inside the cell, fluorescently-labeled PEG has been observed predominantly in the cytoplasm, with a significant amount also localizing to the nucleus, indicating its ability to cross both the plasma and nuclear membranes. The intracellular fate of PEG can be influenced by the molecule it is conjugated to, with localization observed in lysosomes, endoplasmic reticulum, and mitochondria.

Modulation of Signaling Pathways

While not a direct signaling molecule, PEG has been shown to modulate specific intracellular signaling pathways.

-

SNAIL/β-catenin Signaling: In the context of colon carcinogenesis, PEG has been demonstrated to suppress epithelial proliferation by modulating the SNAIL/β-catenin signaling pathway. It achieves this by increasing the expression of E-cadherin and decreasing the mRNA levels of SNAIL.

-

Pro-inflammatory Signaling: Some studies have indicated that certain types of PEG can exert a proinflammatory activity on human immune cells, leading to the increased secretion of cytokines such as IFN-γ, TNF-α, and various interleukins. This effect appears to be independent of Toll-like receptor (TLR) signaling.

-

Redox and Apoptotic Signaling: PEG-containing biomaterials have been shown to modulate cellular redox and apoptosis through the generation of reactive oxygen species (ROS).

Quantitative Data

The following tables summarize quantitative data related to the biological effects of PEG and PEGylation.

Table 1: Cellular Uptake and Biocompatibility of PEG

| Parameter | Value | Biological System | Reference |

|---|---|---|---|

| PEG Accumulation | 60-80 µg/mg cell protein | J774A.1 mouse macrophages (40 kDa PEG, 30h exposure) |

| Fibrotic Overgrowth | Significantly less with PEG vs. PLL | Subcutaneous and intramuscular implants in Lewis rats | |

Table 2: Effect of PEG Molecular Weight on Cellular Viability and Osmolality

| PEG Molecular Weight (Da) | Cell Viability (% of control, MTT assay) | Osmolality (mOsmol/kg, 30 w/v% solution) | Reference |

|---|---|---|---|

| 200 | ~25% | 3574 | |

| 400 | ~40% | 1963 | |

| 1000 | ~80% | 1363 | |

| 4000 | ~95% | 877 |

| 20,000 | ~98% | 1174 | |

Table 3: Pharmacokinetic and Pharmacodynamic Effects of PEGylation

| Parameter | Effect of PEGylation | Example | Reference |

|---|---|---|---|

| Plasma Half-life | 5-10 fold increase | PEGylated interferon-α | |

| IC50 (PSMA affinity) | 8.06 ± 0.91 nM (PEG4) vs. 6.13 ± 0.79 nM (PEG8) | 68Ga-labeled PSMA inhibitors |

| Water Solubility (LogD7.4) | Decrease from -2.64 to -4.23 | 68Ga-labeled PSMA inhibitor with PEG8 | |

Experimental Protocols

This section details methodologies for key experiments cited in the literature for studying the biological effects of PEG.

Protocol for Protein PEGylation and Characterization

Objective: To covalently attach PEG to a protein and characterize the resulting conjugate.

Methodology:

-

Protein Preparation: Dissolve the protein (e.g., bovine serum albumin) in a suitable buffer, typically a sodium bicarbonate buffer at pH 8.5.

-

PEG Activation (if necessary): Many PEG reagents are commercially available in an activated form (e.g., PEG-NHS ester for targeting primary amines). If starting with a non-activated PEG, it must first be functionalized. For example, reacting PEG with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to create an NHS ester.

-

Conjugation Reaction: Add the activated PEG reagent to the protein solution. The molar ratio of PEG to protein is a critical parameter to control the degree of PEGylation. The reaction is typically carried out at room temperature or 4°C with gentle stirring for a specified duration (e.g., 2-4 hours). The reaction targets primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.

-

Reaction Termination: The reaction can be terminated by adding a small molecule with a primary amine, such as ethanolamine or glycine, to quench the unreacted activated PEG.

-

Purification: The PEGylated protein is purified from unreacted PEG and protein using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography.

-

Characterization:

-

Degree of PEGylation: Determined by techniques like MALDI-TOF mass spectrometry, which shows a molecular weight shift corresponding to the number of attached PEG chains.

-

Purity and Aggregation: Assessed using SEC and SDS-PAGE.

-

Conformational Integrity: Analyzed using circular dichroism (CD) spectroscopy.

-

Quantification of Free Amino Groups: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the remaining free amino groups on the protein surface after PEGylation, providing an indirect measure of the extent of conjugation.

-

Protocol for Cellular Uptake of PEG

Objective: To quantify the cellular internalization of PEG.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., MDCK-hMDR1 cells or J774A.1 macrophages) to confluency in appropriate culture plates.

-

Incubation with PEG: Incubate the cells with various concentrations of fluorescently labeled PEG (e.g., FITC-PEG) for different time points (e.g., 1, 4, 24 hours) at 37°C. A control incubation should be performed at 4°C to assess for energy-dependent uptake.

-

Washing: After incubation, extensively wash the cells with cold phosphate-buffered saline (PBS) to remove any non-internalized PEG. An acid wash (e.g., with a low pH buffer) can also be used to remove surface-bound PEG.

-

Quantification:

-

Fluorometry: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer. A standard curve of known FITC-PEG concentrations is used for quantification. The results can be normalized to the total cell protein content, determined by a protein assay like the BCA assay.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence of individual cells using a flow cytometer to determine the percentage of cells that have taken up the FITC-PEG and the mean fluorescence intensity.

-

-

Visualization:

-

Confocal Microscopy: Plate cells on glass coverslips and, after incubation with FITC-PEG and washing, fix the cells and mount them for imaging with a confocal microscope to visualize the subcellular localization of the internalized PEG.

-

Protocol for Assessing PEG's Effect on SNAIL/β-catenin Signaling

Objective: To determine if PEG modulates the SNAIL/β-catenin signaling pathway in colon cancer cells.

Methodology:

-

Cell Culture and Treatment: Culture a colon cancer cell line (e.g., HT-29) in appropriate media. Treat the cells with a specific concentration of PEG (e.g., 5% PEG) for a defined period (e.g., 24 hours).

-

Protein Expression Analysis (Western Blotting):

-

Lyse the cells in a suitable buffer (e.g., Laemmli SDS-stop buffer).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against E-cadherin and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

-

-

mRNA Expression Analysis (RT-qPCR):

-

Isolate total RNA from the treated and control cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative PCR (qPCR) using primers specific for SNAIL and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative mRNA expression of SNAIL using the ΔΔCt method.

-

Visualizations

The following diagrams illustrate key mechanisms and workflows related to the biological action of PEG.

Caption: Workflow for the synthesis and characterization of a PEGylated protein.

Caption: Logical diagram of how PEGylation improves drug pharmacokinetics.

Caption: Cellular uptake mechanisms of polyethylene glycol based on molecular weight.

Caption: PEG modulates the SNAIL/β-catenin signaling pathway to suppress proliferation.

References

The Advent of a Polymer: A Technical History of Decaethylene Glycol

An In-depth Guide on the Discovery, Synthesis, and Characterization of a Key Oligoethylene Glycol

Introduction

Decaethylene glycol (DEG10), a monodisperse oligoethylene glycol with the formula H(OCH₂CH₂)₁₀OH, represents a significant progression in polymer chemistry from early polydisperse mixtures to precisely defined macromolecules. While not distinguished by a singular moment of discovery, its history is intrinsically linked to the broader development of polyethylene glycols (PEGs). This technical guide details the historical arc of DEG10's emergence, from the foundational synthesis of polyethers to modern, controlled polymerization techniques that enable its production as a pure substance. It serves as a resource for researchers, scientists, and professionals in drug development, providing key historical context, physicochemical data, detailed experimental protocols, and a visualization of its synthetic logic.

Historical Context: From Polydisperse Mixtures to Pure Oligomers

The story of this compound begins with the initial synthesis of its parent family, the polyethylene glycols. In 1859, Portuguese chemist A.V. Lourenço and, independently, French chemist Charles Adolphe Wurtz, were the first to produce polymers of ethylene oxide.[1] Wurtz's work, in particular, involved reacting ethylene oxide with water or ethylene glycol, leading to the formation of a mixture of oligoethylene glycols.[2][3][4] These early syntheses, often catalyzed by acids or bases, produced a polydisperse mixture of polymers with varying chain lengths.[2] The isolation of a specific oligomer like this compound from such a mixture would have been exceedingly difficult with the fractional distillation techniques of the era.

A critical theoretical leap came from German chemist Hermann Staudinger in the 1920s. His groundbreaking work established the concept of "macromolecules," proposing that polymers were long-chain molecules held together by covalent bonds, not mere aggregates of smaller molecules. This framework was essential for understanding the nature of substances like polyethylene glycols and paved the way for more controlled synthetic approaches.

The development of specific, monodisperse PEGs like this compound is a more modern achievement, driven by the needs of the pharmaceutical and biomedical fields for precisely defined linker and conjugation chemistries. Traditional polymerization of ethylene oxide results in a Gaussian distribution of molecular weights, making the isolation of a single oligomer challenging. To overcome this, chemists developed stepwise, iterative synthesis strategies that build the polymer chain in a controlled manner, one or a few monomer units at a time. These methods, often relying on the principles of the Williamson ether synthesis and employing protecting group strategies, are the cornerstone of modern monodisperse PEG production.

Physicochemical Properties of this compound

The precise control afforded by modern synthesis allows for the accurate characterization of this compound's properties. Below is a summary of its key quantitative data.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₄₂O₁₁ | |

| Molecular Weight | 458.55 g/mol | |

| CAS Number | 5579-66-8 | |

| Appearance | White to off-white powder or colorless liquid | |

| Melting Point | 28 °C | |

| Boiling Point | 280 °C at 7 mmHg | |

| Purity (Typical) | >90% (GC) |

Synthesis of Monodisperse this compound

The synthesis of monodisperse this compound requires a stepwise approach to build the polymer chain to a precise length of ten ethylene glycol units. The following sections describe the logical workflow and a representative experimental protocol based on iterative Williamson ether synthesis using a protecting group strategy.

Logical Workflow for Iterative Synthesis

The core principle of modern monodisperse PEG synthesis is the iterative addition of a defined oligoethylene glycol building block. This prevents the uncontrolled chain propagation seen in simple anionic polymerization. A common strategy involves using a tetraethylene glycol (PEG4) monomer that is functionalized with a leaving group (like a tosylate) on one end and a temporary protecting group (like a dimethoxytrityl group) on the other.

The logical flow of this synthesis is depicted in the diagram below. The process starts with a PEG building block anchored to a solid support or a starting molecule. A cycle of deprotection, coupling with an activated monomer, and re-protection (or further deprotection for the next cycle) extends the chain in a controlled fashion.

Representative Experimental Protocol

The following protocol describes a chromatography-free, iterative synthesis of a monodisperse oligoethylene glycol, adapted from methodologies reported in the literature for building precise PEG chains. This example illustrates the synthesis of an 8-unit oligomer (Octaethylene Glycol) from a 4-unit (Tetraethylene Glycol) starting material and building block, demonstrating the core steps that would be extended to produce a 10-unit chain.

Objective: To synthesize Octaethylene Glycol Monotosylate from Tetraethylene Glycol via an iterative Williamson ether synthesis.

Materials:

-

Tetraethylene glycol (PEG4)

-

Trityl chloride (Trt-Cl)

-

p-Toluenesulfonyl chloride (Ts-Cl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Pyridine

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF), anhydrous

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Monotritylation of Tetraethylene Glycol (HO-PEG4-OTrt)

-

Dissolve tetraethylene glycol (1 equivalent) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trityl chloride (0.5 equivalents) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, HO-PEG4-OTrt. This step relies on the statistical preference for single protection due to the stoichiometry and does not require chromatography.

Step 2: Tosylation of Monotritylated PEG4 (TsO-PEG4-OTrt)

-

Dissolve the crude HO-PEG4-OTrt (1 equivalent) in dichloromethane and pyridine.

-

Cool the mixture to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

-

Pour the reaction mixture into cold water and extract with dichloromethane.

-

Wash the combined organic layers with 1M HCl, water, and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the activated building block, TsO-PEG4-OTrt.

Step 3: Williamson Ether Synthesis for Chain Elongation (TrtO-PEG8-OH)

-

Prepare a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.

-

Slowly add a solution of HO-PEG4-OTrt (1 equivalent, from Step 1) in anhydrous THF to the NaH suspension. Stir for 30 minutes at room temperature to form the alkoxide.

-

Add a solution of the tosylated building block, TsO-PEG4-OTrt (1.2 equivalents, from Step 2), in anhydrous THF to the reaction mixture.

-

Heat the reaction to 40 °C and stir for 24 hours.

-

Cool the reaction and quench carefully by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine to remove unreacted hydrophilic starting materials and byproducts.

-

Dry the organic phase, filter, and concentrate to yield crude TrtO-PEG8-OH.

Step 4: Final Deprotection (Detritylation) to Yield HO-PEG8-OH

-

Dissolve the crude TrtO-PEG8-OH in a solution of 5% trifluoroacetic acid in dichloromethane.

-

Stir at room temperature for 1 hour.

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, HO-PEG8-OH.

To synthesize this compound (HO-PEG10-OH), this iterative process would be modified, for example, by coupling a protected hexaethylene glycol (PEG6) with an activated tetraethylene glycol (PEG4) building block, or through other combinations of iterative additions.

Conclusion

The journey to producing monodisperse this compound mirrors the evolution of polymer science itself—from the creation of ill-defined mixtures to the precise, atomic-level control of molecular architecture. Its history is not one of a single discovery but of a gradual, needs-driven development built upon the foundational principles of Wurtz, Staudinger, and Williamson. The ability to synthesize this compound and other monodisperse PEGs with high purity has been a critical enabler for advancements in drug delivery, bioconjugation, and materials science, where molecular precision is paramount. The complex, multi-step synthetic strategies developed for these molecules underscore the sophistication of modern organic chemistry and provide researchers with invaluable tools for scientific innovation.

References

- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. DE19843697A1 - Process for the production of high-purity monoethylene glycol - Google Patents [patents.google.com]

Decaethylene Glycol in Fundamental Research: A Technical Guide

Abstract

Decaethylene glycol (DEG), a monodisperse polyethylene glycol (PEG) with ten ethylene glycol repeat units, has emerged as a critical component in various domains of fundamental and applied research. Its defined length, hydrophilicity, and biocompatibility make it an ideal building block for sophisticated molecular architectures. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), as a functional component in advanced drug delivery systems, and as a surface passivation agent for sensitive biophysical studies. This document furnishes researchers with detailed experimental protocols, quantitative data for structure-activity relationships, and visual diagrams of key mechanisms and workflows to facilitate the integration of this compound into novel research applications.

Introduction to this compound

This compound (HO-(CH₂CH₂O)₁₀-H) is a distinct entity within the broader class of polyethylene glycols. Unlike polydisperse PEG mixtures, DEG offers a precise molecular length and weight (458.5 g/mol )[1], which is crucial for applications where stoichiometry and spatial relationships are paramount. Its high water solubility, low toxicity, and lack of immunogenicity are properties that have propelled its use in the biomedical field[2]. Functionally, DEG can be derivatized at its terminal hydroxyl groups to introduce a wide array of reactive moieties (e.g., amines, carboxylic acids, azides, alkynes, NHS esters), enabling its covalent conjugation to proteins, peptides, small molecules, and material surfaces[3][4].

Application I: Linker in Targeted Protein Degradation (PROTACs)

One of the most impactful applications of this compound is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by recruiting it to an E3 ubiquitin ligase. The linker's role is not merely to connect the target-binding ligand (warhead) and the E3 ligase-binding ligand (anchor), but to critically influence the formation, stability, and geometry of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).

Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The PROTAC is then released and can act catalytically to degrade multiple target protein molecules. The length and flexibility of the DEG linker are critical for allowing the two proteins to adopt a productive orientation for efficient ubiquitination.

Quantitative Data: Linker Length vs. Degradation Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an overly long linker can lead to unproductive complexes. This compound (10 PEG units, ~35-40 atoms in length) often represents a favorable starting point or member of a library for linker optimization studies.

| Target Protein | E3 Ligase | Linker Composition (PEG Units) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| TBK1 | VHL | 3 (12 atoms) | >1000 | <10 | |

| TBK1 | VHL | 6 (21 atoms) | 3 | 96 | |

| TBK1 | VHL | ~10 (29 atoms) | 292 | 76 | |

| BRD4 | CRBN | 3 | 18 | 98 | |

| BRD4 | CRBN | 4 | 4.9 | >95 | |

| BRD4 | CRBN | 5 | 2.9 | >95 | |

| Table 1: Representative data showing the impact of PEG linker length on PROTAC efficacy. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation percentage. Data for TBK1 is illustrative of the principle that linkers require a minimum length for activity. |

Experimental Protocol: Synthesis of a DEG-Linked PROTAC

This protocol outlines a general, two-step synthesis of a PROTAC using a this compound linker via amide bond formation. It assumes the starting materials are: a warhead with a carboxylic acid handle, a bifunctional DEG linker (e.g., amine-PEG10-Boc), and an anchor with an amine handle.

Materials:

-

Warhead-COOH (1 eq)

-

Amine-PEG10-Boc (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 Ligase Ligand-NH₂ (e.g., pomalidomide derivative) (1.1 eq)

-

Standard workup and purification reagents (Ethyl acetate, LiCl, NaHCO₃, brine, Na₂SO₄)

Procedure:

-

Step 1: Coupling of Warhead to DEG Linker a. Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of Amine-PEG10-Boc in DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. e. Upon completion, perform an aqueous workup and extract the product. Purify the intermediate (Warhead-PEG10-Boc) by flash column chromatography.

-

Step 2: Boc Deprotection a. Dissolve the purified Warhead-PEG10-Boc in DCM. b. Add TFA (20-50% v/v) to the solution at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS). d. Remove the solvent and excess TFA under reduced pressure to yield the amine intermediate (Warhead-PEG10-NH₂).

-

Step 3: Coupling of E3 Ligase Ligand a. In a separate flask, activate the carboxylic acid of the E3 ligase ligand using the procedure from Step 1a-b. b. Add the Warhead-PEG10-NH₂ intermediate to the activated E3 ligase ligand solution. c. Stir at room temperature for 12-24 hours. d. Upon completion, perform a standard workup and purify the final PROTAC molecule by preparative HPLC.

Application II: Drug Delivery and Nanoparticle Formulation

The principle of "PEGylation"—attaching PEG chains to molecules or nanoparticles—is a cornerstone of modern drug delivery. This compound, as a discrete PEG derivative, is used to construct well-defined drug conjugates and functionalize nanoparticles. The hydrophilic and flexible DEG layer can increase drug solubility, extend circulation half-life by reducing renal clearance and opsonization, and provide a spacer for attaching targeting ligands.

Mechanism: Steric Stabilization of Nanoparticles

When incorporated into lipid-based nanoparticles (e.g., liposomes or LNPs), DEG derivatives like DSPE-PEG(10) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine conjugated to DEG) orient themselves with the lipid tails in the nanoparticle membrane and the hydrophilic DEG chain extending into the aqueous environment. This creates a hydrated layer on the nanoparticle surface that sterically hinders the adsorption of plasma proteins (opsonins), thereby preventing recognition by the reticuloendothelial system and prolonging circulation time.

Quantitative Data: Effect of PEGylation on Protein Adsorption

The ability of a PEG layer to resist protein adsorption is fundamental to its function in drug delivery. This effect can be quantified by measuring the amount of protein that binds to a surface before and after modification.

| Surface Type | Adsorbed Fibrinogen (ng/cm²) | Reduction in Adsorption (%) | Reference |

| Unmodified Hydrogel | ~150 | - | |

| DEG-modified Hydrogel | ~15 | ~90% | |

| Unmodified Silica | ~35 | - | |

| PEG-grafted Silica | <5 | >85% | |

| Table 2: Representative data showing the significant reduction in non-specific protein (fibrinogen) adsorption on surfaces modified with PEG derivatives. Data is synthesized from similar PEG-modification studies. |

Experimental Protocol: Formulation of DEG-Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating a DSPE-PEG derivative containing a this compound chain.

Materials:

-

Primary phospholipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

DSPE-PEG(10) (or other DEG derivative like DSPE-PEG2000, where DEG is a component)

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Film Preparation: a. Dissolve the primary lipid, cholesterol, and DSPE-PEG(10) in chloroform in a round-bottom flask. A typical molar ratio might be 50:45:5 (Lipid:Cholesterol:DSPE-PEG). b. Attach the flask to a rotary evaporator. Rotate the flask under vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the inner wall. c. Continue to dry the film under high vacuum for at least 2 hours to remove all residual solvent.

-

Hydration: a. Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Agitate the flask by vortexing or gentle shaking above the lipid's phase transition temperature. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).

-

Size Reduction (Homogenization): a. To produce smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. b. Extrusion: Load the suspension into an extruder and repeatedly pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for creating uniformly sized liposomes. c. Sonication: Alternatively, use a probe sonicator or bath sonicator to break down the MLVs into SUVs. This method can be less consistent than extrusion.

-

Purification: a. To remove any unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or dialysis.

Application III: Surface Passivation for Biophysical Studies

In sensitive biophysical techniques like single-molecule fluorescence microscopy (e.g., TIRF) and biosensing (e.g., SPR), preventing the non-specific adsorption of biomolecules to surfaces is paramount. This compound derivatives are used to create robust, protein-repellent coatings on glass, silica, or gold surfaces. This "passivation" ensures that observed molecular interactions are specific and not artifacts of surface binding.

Mechanism: Creating a Bio-inert Surface

A dense layer of DEG, covalently attached to a surface, creates a hydrophilic, flexible, and sterically-hindering barrier. This layer disrupts the hydrophobic and electrostatic interactions that typically drive protein adsorption. A small fraction of the DEG chains can be functionalized with biotin or other handles to allow the specific, controlled immobilization of desired biomolecules for study.

Experimental Protocol: Passivation of Glass Coverslips for Single-Molecule Imaging

This protocol is adapted from established methods for preparing surfaces for single-molecule fluorescence studies.

Materials:

-

Glass coverslips and microscope slides

-

Methanol, Glacial Acetic Acid

-

N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane (APTES)

-

Methoxy-PEG-Succinimidyl Valerate (mPEG-SVA, e.g., MW 5,000)

-

Biotin-PEG-Succinimidyl Valerate (Biotin-PEG-SVA, e.g., MW 5,000)

-

0.1 M Sodium Bicarbonate buffer (pH 8.5)

-

Sonicator, Nitrogen gas source

Procedure:

-

Cleaning: a. Thoroughly clean slides and coverslips using sonication in a series of solvents, typically starting with acetone, followed by potassium hydroxide (KOH), and piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme care ). Rinse extensively with Milli-Q water between each step.

-

Silanization (Amine Functionalization): a. Prepare a silanization solution by adding APTES and glacial acetic acid to methanol. b. Immerse the cleaned, dry coverslips in the solution for 10-40 minutes. This process deposits a layer of reactive primary amine groups on the glass surface. c. Rinse thoroughly with methanol and then Milli-Q water. Dry completely with a stream of nitrogen gas.

-

PEGylation: a. Prepare the PEGylation solution immediately before use. Weigh mPEG-SVA and Biotin-PEG-SVA (e.g., at a 99:1 or 98:2 mass ratio) and dissolve in 0.1 M sodium bicarbonate buffer. b. Centrifuge the solution to pellet any aggregates. c. Sandwich a 70-80 µL drop of the PEG solution between a silanized slide and coverslip. The NHS ester groups on the PEG molecules will react with the amine groups on the surface, forming stable amide bonds. d. Incubate in a humid chamber for at least 3 hours, or overnight, to allow the reaction to go to completion.

-

Final Wash and Storage: a. Separate the slide and coverslip and rinse them extensively with Milli-Q water to remove any unbound PEG. b. Dry thoroughly with nitrogen. c. The passivated surfaces are now ready for the assembly of microfluidic chambers and subsequent single-molecule experiments. They can be stored under vacuum at -20°C for future use.

Conclusion

This compound is a powerful and versatile tool in the modern research laboratory. Its precisely defined structure overcomes the limitations of polydisperse polymers, enabling the rational design of complex molecular systems. As a linker in PROTACs, it allows for the systematic tuning of degrader efficacy. In drug delivery, it provides a discrete component for building "stealth" nanoparticles with improved pharmacokinetic profiles. For advanced microscopy and biosensing, it is essential for creating bio-inert surfaces that reduce noise and artifacts. The protocols and data presented in this guide provide a framework for researchers to leverage the unique properties of this compound to advance their investigations in drug discovery, nanomedicine, and biophysics.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Decaethylene Glycol as a Non-Ionic Surfactant in Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of decaethylene glycol and its derivatives, particularly this compound monododecyl ether, as a non-ionic surfactant in various pharmaceutical and research formulations.

Introduction to this compound and its Surfactant Properties

This compound is a polyether compound known for its solubility and hygroscopic properties.[1] When functionalized with a hydrophobic alkyl chain, such as in this compound monododecyl ether (also known as polyoxyethylene (10) lauryl ether or C12E10), it forms a potent non-ionic surfactant.[2][3][4] This amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic dodecyl tail, allows it to reduce surface tension and form micelles in aqueous solutions, making it valuable for a range of applications in drug formulation and research.[5]

Non-ionic surfactants like this compound monododecyl ether are favored in many pharmaceutical applications due to their low toxicity and compatibility with a wide range of materials. They are effective emulsifiers, solubilizers, and wetting agents.

Physicochemical Properties of this compound Monododecyl Ether

A clear understanding of the physicochemical properties of this compound monododecyl ether is crucial for its effective use in formulations. The key quantitative data is summarized in the table below.

| Property | Value | References |

| Synonyms | Polyoxyethylene (10) lauryl ether, C12E10 | |

| CAS Number | 9002-92-0 | |

| Molecular Formula | C₃₂H₆₆O₁₁ | |

| Molecular Weight | 626.86 g/mol | |

| Appearance | Semisolid (with a melting point of approximately 24 °C) | |

| Critical Micelle Concentration (CMC) | Approximately 0.065 mM in aqueous solution | |

| Calculated Hydrophilic-Lipophilic Balance (HLB) | 13.9 |

Key Applications and Experimental Protocols

This compound monododecyl ether is a versatile tool in formulation science. Below are detailed protocols for some of its key applications.

Formulation of Oil-in-Water (O/W) Emulsions

This compound monododecyl ether is an effective emulsifier for creating stable oil-in-water emulsions, which are common formulations for drug delivery.

Experimental Protocol: Preparation of an Oil-in-Water Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound monododecyl ether as the emulsifying agent.

Materials:

-

This compound monododecyl ether (C12E10)

-

Oil phase (e.g., mineral oil, soybean oil)

-

Aqueous phase (e.g., deionized water, phosphate-buffered saline)

-

Magnetic stirrer with heating plate

-

Homogenizer (e.g., high-shear mixer or sonicator)

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Aqueous Phase:

-

In a beaker, heat the aqueous phase to 65-70°C.

-

Add the required amount of this compound monododecyl ether to the heated aqueous phase and stir until completely dissolved. A typical concentration range is 1-5% (w/v).

-

-

Preparation of the Oil Phase:

-

In a separate beaker, heat the oil phase to 65-70°C.

-

-

Emulsification:

-

Slowly add the heated oil phase to the heated aqueous phase containing the surfactant while stirring continuously with a magnetic stirrer.

-

Once all the oil has been added, subject the mixture to high-shear homogenization for 5-10 minutes. The speed and duration of homogenization will influence the droplet size of the emulsion.

-

-

Cooling and Finalization:

-

Allow the emulsion to cool to room temperature while stirring gently.

-

Transfer the final emulsion to a suitable container for storage.

-

Workflow for Oil-in-Water Emulsion Formulation

Solubilization of Hydrophobic Drugs

The micellar properties of this compound monododecyl ether can be harnessed to increase the aqueous solubility of poorly soluble drugs, a critical step in the development of many pharmaceutical formulations.

Experimental Protocol: Solubilization of a Hydrophobic Drug

Objective: To enhance the aqueous solubility of a hydrophobic drug using this compound monododecyl ether micelles.

Materials:

-

This compound monododecyl ether (C12E10)

-

Hydrophobic drug (e.g., paclitaxel, curcumin)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vortex mixer

-

Shaking incubator or water bath

-

Filtration device (e.g., 0.22 µm syringe filter)

-

Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Prepare Surfactant Solutions:

-

Prepare a series of aqueous solutions of this compound monododecyl ether at concentrations above its CMC (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

-

-

Drug Solubilization:

-

Add an excess amount of the hydrophobic drug to each surfactant solution.

-

Vortex the mixtures vigorously for 1-2 minutes.

-

Incubate the mixtures in a shaking incubator or water bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After incubation, centrifuge the samples to pellet the undissolved drug.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved drug particles.

-

-

Quantification:

-

Quantify the concentration of the solubilized drug in the filtrate using a suitable and validated analytical method.

-

Plot the drug solubility as a function of the surfactant concentration to determine the solubilization capacity.

-

Logical Relationship of Micellar Solubilization

Protein Stabilization Assays

Non-ionic surfactants can be used to prevent protein aggregation and improve stability, which is crucial for the formulation of therapeutic proteins. A common method to assess protein stability is the thermal shift assay.

Experimental Protocol: Protein Thermal Shift Assay

Objective: To evaluate the effect of this compound monododecyl ether on the thermal stability of a protein.

Materials:

-

Purified protein of interest

-

This compound monododecyl ether (C12E10)

-

SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

-

Real-time PCR instrument capable of performing a melt curve analysis

-

96-well PCR plates

-

Appropriate buffer for the protein

Procedure:

-

Prepare Master Mix:

-

Prepare a master mix containing the protein at a final concentration of 2 µM and SYPRO Orange dye at a 5X final concentration in the appropriate buffer.

-

-

Prepare Surfactant Solutions:

-

Prepare a series of dilutions of this compound monododecyl ether in the same buffer.

-

-

Set up the Assay Plate:

-

In a 96-well PCR plate, add the protein-dye master mix to each well.

-

Add the different concentrations of the this compound monododecyl ether solution to the wells. Include a control well with no surfactant.

-

Seal the plate securely.

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

-

-

Data Analysis:

-

The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

Determine the Tm for the protein in the presence and absence of the surfactant. An increase in Tm indicates stabilization of the protein by the surfactant.

-

Experimental Workflow for Protein Thermal Shift Assay

Safety and Handling

This compound monododecyl ether is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to wear gloves and eye protection when handling the substance. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols: Decaethylene Glycol as a Plasticizer in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of decaethylene glycol (DEG) as a plasticizer in polymer science. Included are its mechanism of action, effects on polymer properties, and detailed protocols for evaluation. While specific quantitative data for this compound is limited in publicly available literature, the principles and data for low molecular weight polyethylene glycols (PEGs) are presented as a close analogue and are expected to be predictive of its performance.

Introduction to this compound as a Plasticizer

This compound, a polyether compound, serves as an effective plasticizer, enhancing the flexibility and performance of polymer products.[1] Its utility is found in various industrial applications, including the production of plastics where it improves durability and workability.[1] Like other low molecular weight plasticizers, DEG integrates between polymer chains, increasing their mobility and reducing the material's brittleness. This property is particularly valuable in applications requiring enhanced flexibility and in drug formulations where it can act as a carrier for active ingredients.[1]

Mechanism of Action

The primary function of a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the polymer's flexibility. The insertion of this compound molecules between polymer chains weakens the intermolecular forces, allowing the chains to move more freely past one another.[2] This process can be visualized as a lubrication effect at the molecular level.

The plasticization process with an external plasticizer like this compound typically involves the following steps:

-

Mixing: The plasticizer is blended with the polymer resin.

-

Swelling: The plasticizer molecules penetrate and swell the polymer particles.

-

Interruption of Polymer-Polymer Interactions: The polar groups of the plasticizer interact with the polar groups on the polymer chains, disrupting the rigid polymer network.

-

Increased Mobility: With the polymer chains further apart and their interactions weakened, they gain mobility, leading to a more flexible material.

-

Cooling and Retention: Upon cooling, the new, more flexible polymer structure is set, with the plasticizer molecules retained within the matrix.[3]

Below is a diagram illustrating the general mechanism of an external plasticizer.

Caption: Mechanism of external plasticization.

Effects on Polymer Properties: Quantitative Data

The addition of this compound is expected to alter the thermal and mechanical properties of a polymer. The following tables summarize the typical effects observed with the addition of low molecular weight polyethylene glycols to common polymers, which serve as an analogue for this compound.

Table 1: Effect of Low Molecular Weight PEG on Thermal Properties of Polymers

| Polymer | Plasticizer (Analogue) | Concentration (wt%) | Change in Glass Transition Temperature (Tg) | Reference |

| Poly(lactic acid) (PLA) | PEG (Mw = 400 g/mol ) | 10 | Decreased from 60.5°C to 45.2°C | General literature trend |

| Poly(lactic acid) (PLA) | PEG (Mw = 400 g/mol ) | 20 | Decreased from 60.5°C to 38.1°C | General literature trend |

| Poly(vinyl chloride) (PVC) | PEG (Mw = 200 g/mol ) | 20 | Significant decrease observed | |

| Poly(vinyl chloride) (PVC) | PEG (Mw = 400 g/mol ) | 40 | Significant decrease observed | |

| Poly(methyl methacrylate) (PMMA) | Poly(propylene glycol) | 10 | Linear decrease with increasing concentration |

Table 2: Effect of Low Molecular Weight PEG on Mechanical Properties of Polymers

| Polymer | Plasticizer (Analogue) | Concentration (wt%) | Change in Tensile Strength | Change in Elongation at Break | Reference |

| Poly(lactic acid) (PLA) | PEG (Mw = 6000 g/mol ) | 5 | Decrease | Increase | |

| Poly(lactic acid) (PLA) | PEG (Mw = 10000 g/mol ) | 10 | Decreased from ~55 MPa to ~40 MPa | Increased from ~5% to ~150% | |

| Poly(lactic acid) (PLA) | PEG (Mw = 10000 g/mol ) | 20 | Decreased from ~55 MPa to ~25 MPa | Decreased from peak at 15 wt% | |

| Poly(vinyl chloride) (PVC) | PEG (Mw = 200 g/mol ) | < 40 | Decrease | Increase |

Experimental Protocols

To evaluate the efficacy of this compound as a plasticizer, a series of standardized tests should be performed. The following protocols outline the key experimental procedures.

Workflow for Evaluating a Novel Plasticizer

The overall workflow for assessing a new plasticizer like this compound in a polymer system is outlined below.

References

- 1. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]

- 2. Chemical modification of poly(vinyl chloride) resin using poly(ethylene glycol) to improve blood compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. umc.edu.dz [umc.edu.dz]

Application Notes: Decaethylene Glycol (PEG-10) in Cosmetic Formulations

Document ID: AN-PEG10-2025 Version: 1.0 Prepared For: Researchers, scientists, and drug development professionals.

1.0 Introduction